molecular formula C7H10ClN3 B578812 N-((2-Chloropyrimidin-4-yl)methyl)ethanamine CAS No. 1289388-22-2

N-((2-Chloropyrimidin-4-yl)methyl)ethanamine

Cat. No.: B578812
CAS No.: 1289388-22-2
M. Wt: 171.628
InChI Key: APYMPKCCUYYGTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloropyrimidin-4-yl)methyl)ethanamine typically involves the reaction of 2,4-dichloropyrimidine with ethanamine under controlled conditions. One common method includes the use of sodium bicarbonate as a base and N,N-dimethylformamide as a solvent. The reaction mixture is stirred at elevated temperatures until completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloropyrimidin-4-yl)methyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-((2-Chloropyrimidin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it can interact with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Properties

IUPAC Name

N-[(2-chloropyrimidin-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-9-5-6-3-4-10-7(8)11-6/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYMPKCCUYYGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693774
Record name N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-22-2
Record name N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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